molecular formula C20H23N3O4S B2627974 N-(2-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923151-52-4

N-(2-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2627974
CAS No.: 923151-52-4
M. Wt: 401.48
InChI Key: HBZPDTMKEUIPFA-UHFFFAOYSA-N
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Description

N-(2-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetically designed small molecule that serves as a potent tool for investigating intracellular signaling pathways, with a primary research focus on the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) cascade. The core pyrazoline scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with kinase ATP-binding sites. The incorporation of a methanesulfonamide group at the ortho position of the pendant phenyl ring is a critical feature often associated with enhanced potency and selectivity for JAK isoforms , potentially by forming key hydrogen bonding interactions within the catalytic domain. This compound is therefore of high value in immunological and oncological research, where dysregulated JAK/STAT signaling is a well-characterized driver of disease progression. Researchers utilize this inhibitor to elucidate the role of specific JAK-STAT interactions in cell proliferation, apoptosis, and inflammatory responses across various in vitro and ex vivo model systems. Its mechanism involves competitively inhibiting JAK kinase activity, thereby preventing the phosphorylation and subsequent dimerization of STAT proteins, which blocks their nuclear translocation and target gene expression. The specific substitution pattern, including the 4-methoxyphenyl and propionyl groups, is engineered to optimize cellular permeability and metabolic stability, making it a sophisticated probe for lead compound optimization studies and structure-activity relationship (SAR) analysis in drug discovery programs.

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-20(24)23-19(14-9-11-15(27-2)12-10-14)13-18(21-23)16-7-5-6-8-17(16)22-28(3,25)26/h5-12,19,22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZPDTMKEUIPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound with significant potential in pharmacology, particularly due to its structural characteristics and biological activities associated with pyrazole derivatives. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is classified as a sulfonamide derivative and belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C20H23N3O4SC_{20}H_{23}N_3O_4S with a molecular weight of approximately 401.48 g/mol. The presence of the methanesulfonamide group and the unique arrangement of substituents contribute to its diverse biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. A study reported minimum inhibitory concentrations (MIC) as low as 0.78 μg/ml for certain derivatives, indicating strong antibacterial potential .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of pyrazole derivatives have been documented extensively. Compounds within this class have shown analgesic and antipyretic activities, making them candidates for treating pain and inflammation-related conditions. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring through condensation reactions. A common method includes reacting hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.

Case Study 1: Antibacterial Efficacy

In a recent study focused on pyrazole derivatives, researchers synthesized several compounds based on the core structure of this compound. The results indicated that modifications at specific positions significantly influenced antibacterial activity. For example, substitutions at the 5-position with halogenated groups enhanced efficacy against bacterial strains .

CompoundMIC (μg/ml)Activity
Compound A0.78High
Compound B3.12Moderate
Compound C6.25Low

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties of similar pyrazole derivatives revealed that certain compounds could reduce edema in animal models significantly. The study highlighted that the presence of methoxy groups contributed to enhanced activity by improving solubility and bioavailability.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the pyrazole ring, aromatic systems, and sulfonamide modifications.

Compound Name Key Substituents Molecular Weight Melting Point (°C) Synthesis Yield References
N-(2-(5-(4-Methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (Target) 4-Methoxyphenyl (position 5); Propionyl (position 1) Not provided Not available Not reported
N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4af) Cyano (position 5); 4-Methylbenzenesulfonamide (position 6) ~509.6* 69.0–70.4 70%
N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4n) Trifluoromethylphenyl (position 4); Cyano (position 5) ~573.1* 109.3–110.2 73%
N-{3-[5-(2-Methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 2-Methoxyphenyl (position 5); Propionyl (position 1) ~413.5* Not available Commercially available
CCG-28511 (N-(3-(1-isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide) 2-Methylphenyl (position 5); Isobutyryl (position 1) ~425.5* Not available Not reported
N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 4-Dimethylaminophenyl (position 5); Methylsulfonyl (position 1) 436.55 Not available Not reported

*Molecular weights estimated from molecular formulas.

Key Structural and Functional Differences

Aromatic Substituents: The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with 2-methoxyphenyl in , which introduces steric hindrance and altered resonance effects.

Position 1 Modifications: Propionyl (target) vs. isobutyryl (CCG-28511, ): The branched isobutyryl group may increase steric bulk, affecting target binding kinetics .

Core Structure: Analogs 4af and 4n () feature a pyrano[2,3-c]pyrazole core, which adds a fused cyclohexene ring, increasing rigidity compared to the target’s dihydropyrazole scaffold .

Sulfonamide Variations :

  • 4-Methylbenzenesulfonamide in 4af and 4n () introduces additional lipophilicity, whereas the target’s methanesulfonamide is smaller and more polar .

Research Implications and Gaps

  • Pharmacological Data: No bioactivity data for the target compound are provided. Analogs like 4af and 4n may serve as proxies, but their pyrano[2,3-c]pyrazole cores limit direct comparisons.

Q & A

Q. Notes

  • Structural data from SHELX-refined crystallography (e.g., ) is prioritized for reliability.
  • Methodological answers emphasize reproducibility and validation (e.g., orthogonal analytics in Q5).

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